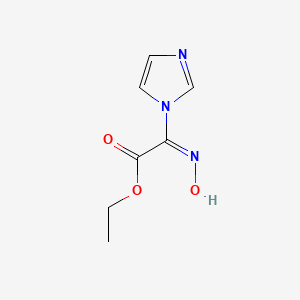
Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate typically involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate oxime, which is then cyclized with imidazole under suitable conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial in industrial settings to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
科学的研究の応用
Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The hydroxyimino group can participate in redox reactions, further modulating the compound’s effects.
類似化合物との比較
- Ethyl 2-(1H-imidazol-1-yl)acetate
- (1-Methyl-1H-imidazol-2-yl)acetic acid
- (2-Phenyl-1H-imidazol-1-yl)acetic acid
Comparison: Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
生物活性
Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, a hydroxyimino group, and an acetate moiety. Its molecular formula is C7H9N3O3 with a molecular weight of approximately 183.17 g/mol. The compound exhibits high solubility in water and polar solvents, which is beneficial for its bioavailability in biological systems .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with kinases and phosphatases, which are essential regulators of cellular functions.
- Gene Expression : Changes in gene expression profiles have been observed, indicating potential effects on cellular metabolism and growth.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further development in treating infections.
- Antitumor Effects : Preliminary studies suggest potential antitumor activity, although detailed mechanisms remain to be elucidated .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Study 2: Antitumor Activity
In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Study 3: Pharmacokinetics
Pharmacokinetic studies showed that the compound is rapidly absorbed with a half-life of approximately 4 hours in animal models. This rapid absorption suggests potential for effective therapeutic use but also necessitates consideration for dosing regimens .
特性
CAS番号 |
95080-92-5 |
|---|---|
分子式 |
C7H9N3O3 |
分子量 |
183.16 g/mol |
IUPAC名 |
ethyl (2Z)-2-hydroxyimino-2-imidazol-1-ylacetate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-7(11)6(9-12)10-4-3-8-5-10/h3-5,12H,2H2,1H3/b9-6- |
InChIキー |
PKCGPWVDIRYRLZ-TWGQIWQCSA-N |
SMILES |
CCOC(=O)C(=NO)N1C=CN=C1 |
異性体SMILES |
CCOC(=O)/C(=N/O)/N1C=CN=C1 |
正規SMILES |
CCOC(=O)C(=NO)N1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















